4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride
Overview
Description
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with piperidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid serving as the catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is typically isolated by crystallization or precipitation, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine), alkyl halides, and aryl halides under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Amines or hydrazines.
Substitution: Halogenated, alkylated, or arylated derivatives of the original compound.
Scientific Research Applications
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine ring provides additional binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-1H-pyrazol-1-yl)piperidine
- 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrobromide
- 4-(3-methyl-1H-pyrazol-1-yl)piperidine sulfate
Uniqueness
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride is unique due to its specific combination of pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Biological Activity
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C10H14ClN3
- Molecular Weight : 219.69 g/mol
Its structure includes a piperidine ring substituted with a pyrazole moiety, which contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, while the piperidine ring enhances binding affinity. Notably, it has been identified as a potential glycine transporter 1 inhibitor , which may influence neurotransmitter levels in conditions such as schizophrenia and other neuropsychiatric disorders .
1. Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In vivo studies indicated significant anti-inflammatory activity, with some derivatives exhibiting higher efficacy than standard NSAIDs like indomethacin .
3. Antimicrobial Activity
This compound has also been assessed for antimicrobial properties. Compounds in this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Study on Anticancer Activity
In a study focusing on the anticancer potential of pyrazole derivatives, several compounds were synthesized and tested against MDA-MB-231 cells. The results indicated that certain derivatives could enhance caspase-3 activity significantly, confirming their role in apoptosis induction .
Study on Anti-inflammatory Efficacy
A comparative study evaluated the anti-inflammatory effects of several pyrazole derivatives against indomethacin. One derivative showed a % inhibition of 69.56%, outperforming indomethacin's 66.24% inhibition rate .
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine | C13H23N3 | Diethyl substitution affecting pharmacokinetics |
3-(1-Ethyl-1H-pyrazol-4-yl)phenylpiperidine | C17H22N2 | Phenyl group potentially altering receptor interactions |
5-Methylpyrazole | C4H6N2 | Simpler structure; used as a building block |
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-8-4-7-12(11-8)9-2-5-10-6-3-9;/h4,7,9-10H,2-3,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROVLFBNRGWNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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